1,4-Anthracenedione, 2-(1-methylethoxy)-
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Overview
Description
1,4-Anthracenedione, 2-(1-methylethoxy)- is a derivative of anthraquinone, an aromatic organic compound. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields. It is often used in the synthesis of dyes, pharmaceuticals, and other industrial applications .
Preparation Methods
The synthesis of 1,4-Anthracenedione, 2-(1-methylethoxy)- typically involves the following methods:
Oxidation of Anthracene: This method uses chromium (VI) as the oxidant to convert anthracene into anthraquinone derivatives.
Friedel-Crafts Reaction: This involves the reaction of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl3), producing substituted anthraquinones.
Diels-Alder Reaction: This method involves the reaction of naphthoquinone with butadiene, followed by oxidative dehydrogenation.
Chemical Reactions Analysis
1,4-Anthracenedione, 2-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction with copper can yield anthrone.
Common reagents used in these reactions include sulfuric acid, sodium chlorate, and copper. The major products formed from these reactions are various substituted anthraquinones and anthrones .
Scientific Research Applications
1,4-Anthracenedione, 2-(1-methylethoxy)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Anthracenedione, 2-(1-methylethoxy)- involves its interaction with molecular targets such as DNA topoisomerase II. This interaction leads to the inhibition of DNA replication and transcription, which is crucial for its anticancer properties . The compound also generates free radicals, contributing to its cytotoxic effects .
Comparison with Similar Compounds
1,4-Anthracenedione, 2-(1-methylethoxy)- can be compared with other anthraquinone derivatives such as:
1,4-Anthracenedione, 2-chloro-3-(1-methylethoxy)-: This compound has similar chemical properties but differs in its substitution pattern.
1,6-Dihydroxy-2-hydroxymethyl-5-methoxy-9,10-anthracenedione: This derivative has additional hydroxyl groups, which may affect its reactivity and biological activity.
Properties
CAS No. |
89131-28-2 |
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Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-propan-2-yloxyanthracene-1,4-dione |
InChI |
InChI=1S/C17H14O3/c1-10(2)20-16-9-15(18)13-7-11-5-3-4-6-12(11)8-14(13)17(16)19/h3-10H,1-2H3 |
InChI Key |
FLGUVXZLKJMWCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=O)C2=CC3=CC=CC=C3C=C2C1=O |
Origin of Product |
United States |
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